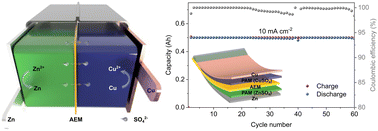Re-imagining the daniell cell: ampere-hour-level rechargeable Zn–Cu batteries†
Energy & Environmental Science Pub Date: 2023-10-16 DOI: 10.1039/D3EE02786D
Abstract
The Daniell cell (Cu vs. Zn), was invented almost two centuries ago, but has been set aside due to its non-rechargeable nature and limited energy density. However, these cells are exceptionally sustainable because they do not require rare earth elements, are aqueous and easy to recycle. This work addresses key challenges in making Daniell cells relevant to our current energy crisis. First, we propose new approaches to stabilise Zn and Cu plating and stripping processes and create a rechargeable cell. Second, we replace salt bridges with an anion exchange membrane, or a bipolar membrane for alkaline–acid hybrid Zn–Cu batteries operating at 1.56 V. Finally, we apply these changes in pouch cells in order to increase energy and power density. These combined developments result in a rechargeable Daniell cell, which can achieve high areal capacities of 5 mA h cm−2 and can easily be implemented in 1 A h pouch cells.


Recommended Literature
- [1] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [2] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [3] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [4] Contents list
- [5] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [6] Air
- [7] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [8] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [9] Inside back cover
- [10] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16742-48-6









